molecular formula C14H30O3Si B14310837 Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 112611-72-0

Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B14310837
CAS No.: 112611-72-0
M. Wt: 274.47 g/mol
InChI Key: QYMDTMAETXFTTD-UHFFFAOYSA-N
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Description

Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: is a chemical compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . . It is a derivative of octanoic acid, which is a medium-chain fatty acid commonly found in various plant and animal sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 2,2-dimethyloctanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,2-dimethyloctanoic acid+methanolacid catalystmethyl 2,2-dimethyloctanoate+water\text{2,2-dimethyloctanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{methyl 2,2-dimethyloctanoate} + \text{water} 2,2-dimethyloctanoic acid+methanolacid catalyst​methyl 2,2-dimethyloctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous acid catalysts such as sulfonated resins can enhance the efficiency and selectivity of the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as .

    Oxidation: The ester can be oxidized to form carboxylic acids or other oxidation products using strong oxidizing agents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: in anhydrous ether.

    Oxidation: or .

Major Products

    Hydrolysis: and .

    Reduction: .

    Oxidation: or other oxidation products.

Scientific Research Applications

Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: has various applications in scientific research:

Mechanism of Action

The mechanism of action of Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester: can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the trimethylsilyl group in This compound imparts unique reactivity and stability, making it distinct from other related compounds.

Properties

CAS No.

112611-72-0

Molecular Formula

C14H30O3Si

Molecular Weight

274.47 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-trimethylsilyloxyoctanoate

InChI

InChI=1S/C14H30O3Si/c1-8-9-10-11-12(17-18(5,6)7)14(2,3)13(15)16-4/h12H,8-11H2,1-7H3

InChI Key

QYMDTMAETXFTTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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